molecular formula C18H22N4OS B2362987 1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013838-45-3

1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2362987
CAS RN: 1013838-45-3
M. Wt: 342.46
InChI Key: QUWKMGCVUVSXLQ-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It is found in many biologically active compounds and has a wide range of properties and applications . It possesses optical properties, co-ordination properties, electron acceptor properties, etc .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to be active in various biological activities. They have shown inhibitory concentrations against M. tuberculosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, UV, IR, and mass spectral data .

Future Directions

Benzothiazole derivatives have shown promising results in various biological activities. Future research could focus on further understanding their mechanism of action and improving their pharmacological profile .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-methylpropyl)-5-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-11(2)10-19-17(23)14-9-15(12(3)4)22(21-14)18-20-13-7-5-6-8-16(13)24-18/h5-9,11-12H,10H2,1-4H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWKMGCVUVSXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C(=C1)C(C)C)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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